Ethyl (z)-3-(tributylstannyl)acrylate
Description
The Strategic Importance of Vinylic Organometallics in Modern Retrosynthesis
Vinylic organometallics are a cornerstone of modern synthetic strategy, primarily due to their role in the stereospecific formation of carbon-carbon bonds. Among these, vinylic organostannanes are particularly valuable. They are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. researchgate.netresearchgate.net This reaction allows for the coupling of organostannanes with a variety of organic electrophiles, such as vinyl iodides and triflates, under conditions that tolerate a wide range of functional groups. researchgate.netacs.org The stability and low reactivity of many organotin compounds contribute to their broad applicability in complex synthetic pathways. researchgate.net In retrosynthesis, the ability to disconnect a molecule at a carbon-carbon double bond and envision a vinylic organometallic and a suitable coupling partner provides a powerful and reliable strategic approach.
Acrylate (B77674) Derivatives as Fundamental Building Blocks in Organic Transformations
Acrylates, which are the salts, esters, and conjugate bases of acrylic acid, are recognized as fundamental building blocks in organic chemistry. wikipedia.orgresearchgate.net These compounds are characterized by a vinyl group directly attached to a carbonyl carbon. researchgate.net This bifunctionality is the source of their synthetic versatility: the vinyl group is susceptible to polymerization and various addition reactions, while the ester group can undergo a myriad of transformations. wikipedia.org Acrylates and their derivatives are used in the synthesis of a wide array of materials and complex molecules, from polymers to natural products. researchgate.netmdpi.com They are typically prepared industrially by treating acrylic acid with the corresponding alcohol in the presence of a catalyst. wikipedia.org
Overview of Ethyl (Z)-3-(tributylstannyl)acrylate as a Pivotal Synthetic Synthon
This compound is a specialized reagent that elegantly combines the key features of both vinylic stannanes and acrylate esters. This structure makes it a highly valuable bifunctional synthon for constructing more complex molecules. The tributyltin group allows it to participate in Stille-type cross-coupling reactions, introducing a three-carbon acrylate unit, while the acrylate portion itself remains available for subsequent chemical modifications. The (Z)-geometry of the double bond is a crucial feature, often allowing for high levels of stereochemical control in subsequent synthetic steps.
| Property | Value |
|---|---|
| CAS Number | 82101-76-6 biosynth.comnih.gov |
| Molecular Formula | C17H34O2Sn biosynth.com |
| Molecular Weight | 389.2 g/mol biosynth.comnih.gov |
| Synonyms | Ethyl (Z)-3-tributylstannylprop-2-enoate, ETHYL CIS-3-TRIBUTYLSTANNYL-2-PROPENOATE nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-tributylstannylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFWLXIOONPQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60839257 | |
| Record name | Ethyl 3-(tributylstannyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60839257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82101-76-6 | |
| Record name | Ethyl 3-(tributylstannyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60839257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Studies and Reactivity Profiles of Ethyl Z 3 Tributylstannyl Acrylate
Palladium-Catalyzed Cross-Coupling Reactions
The Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic halide or pseudohalide, is a cornerstone of modern organic synthesis. wikipedia.org Ethyl (Z)-3-(tributylstannyl)acrylate serves as an important vinylstannane component in these transformations, allowing for the stereospecific formation of substituted acrylates.
Stille Coupling Reactions
The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the organic electrophile to a Pd(0) complex, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The reactivity and stereochemical outcome of these reactions involving this compound are influenced by the nature of the electrophile, the palladium catalyst and ligands, and the presence of additives.
The reaction of this compound with sp2-hybridized electrophiles, such as aryl and vinyl halides, is a common application of the Stille coupling. These reactions typically proceed with retention of the (Z)-configuration of the vinylstannane, affording (Z)-3-aryl- or (Z)-3-vinylacrylates. The choice of palladium catalyst and ligands can be crucial for achieving high yields and preventing side reactions. For instance, the use of catalysts like Pd(P(t-Bu)₃)₂ has been shown to be effective for Stille couplings of aryl bromides with vinylstannanes. rsc.org
The reaction conditions, including solvent, temperature, and additives, play a significant role in the efficiency of the coupling. While traditional Stille couplings often require organic solvents and elevated temperatures, recent advancements have demonstrated the feasibility of performing these reactions in water at room temperature using micellar catalysis, which offers a more environmentally friendly approach. rsc.org
Below is a representative data table illustrating the scope of the Stille coupling of vinylstannanes with various aryl halides. Although specific data for this compound is not extensively tabulated in the literature, the following provides a general overview of typical reaction outcomes.
Table 1: Representative Stille Coupling of Vinylstannanes with Aryl Halides This table is illustrative of general Stille coupling reactions and may not represent specific results for this compound.
| Aryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄ | Toluene | 100 | 85-95 |
| Bromobenzene | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 100 | 70-85 |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | THF | 65 | 90 |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ | DMF | 80 | 88 |
The Stille coupling is also a powerful tool for the synthesis of heteroaromatic compounds. The reaction of this compound with heteroaromatic halides, such as 2-iodothiophene (B115884), allows for the introduction of an acrylate (B77674) moiety onto a heteroaromatic ring. These reactions are crucial in the synthesis of various pharmaceuticals and organic materials. The coupling of 3-bromobenzothiophene with 2-furyltributyltin has been shown to proceed in high yield under mild, aqueous conditions. rsc.org While specific examples with 2-iodothiophene and this compound are not widely reported in dedicated studies, the general reactivity is expected to be similar. The use of co-catalysts like copper(I) iodide can be beneficial in these couplings, particularly with less reactive heteroaromatic halides. nih.gov
In addition to aryl and vinyl halides, acid chlorides can also serve as electrophiles in Stille coupling reactions, a transformation known as the acyl Stille or Stille-carbonylative cross-coupling. wikipedia.org The reaction of this compound with an acid chloride, such as benzoyl chloride, would be expected to yield an enone, specifically an ethyl (Z)-4-oxo-4-phenylbut-2-enoate derivative. These reactions are typically catalyzed by palladium complexes and often require the presence of a copper(I) co-catalyst to proceed efficiently.
A key feature of the Stille coupling with vinylstannanes is the high degree of stereoretention observed in the products. wikipedia.orgresearchgate.netpsu.edu For this compound, this means that the (Z)-geometry of the double bond is generally preserved in the coupled product. The mechanism of the Stille reaction, particularly the transmetalation and reductive elimination steps, proceeds in a way that maintains the stereochemical integrity of the vinyl group. researchgate.net
However, isomerization from the (Z)- to the (E)-isomer can sometimes occur, especially under harsh reaction conditions or with certain catalyst systems. rsc.org For instance, the choice of palladium catalyst and ligands can influence the degree of stereoretention. While Pd(P(t-Bu)₃)₂ can sometimes lead to isomerization, catalyst systems like Pd₂(dba)₃/P(o-tol)₃ have been shown to promote retention of stereochemistry in the coupling of (Z)-β-bromostyrene. rsc.org The investigation of reaction conditions that ensure high stereoretention is a critical aspect of synthetic methodology development.
The addition of copper(I) salts, particularly copper(I) iodide (CuI), as co-catalysts in Stille reactions has been shown to significantly enhance reaction rates and yields, a phenomenon often referred to as the "copper effect". harvard.edu The mechanistic role of copper co-catalysis is multifaceted. One proposed role is that CuI acts as a scavenger for free phosphine (B1218219) ligands in the reaction mixture. Excess phosphine ligands can coordinate to the palladium center and inhibit the reaction. By scavenging these ligands, copper(I) can help to maintain a higher concentration of the active catalytic species. harvard.edu
Advanced Catalytic Systems for Stille Coupling
The Stille coupling reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org For this compound, this reaction enables the stereospecific introduction of a (Z)-acrylate unit into a target molecule. Research has focused on optimizing the catalytic system to enhance efficiency, selectivity, and sustainability.
To address challenges associated with catalyst recovery and reuse, as well as to minimize contamination of products with heavy metals, significant research has been directed towards the heterogenization of palladium catalysts. Polymer-supported catalysts, where the palladium complex is anchored to a solid polymeric matrix, offer a practical solution. These systems allow for easy separation of the catalyst from the reaction mixture by simple filtration, facilitating catalyst recycling and continuous flow processes.
For instance, palladium catalysts have been immobilized on various polymer supports, such as polystyrene-based resins and microporous organic polymers (POPs). mdpi.com Palladium nanoparticles supported on an amide and ether functionalized porous organic polymer (Pd@AEPOP) have demonstrated effectiveness in cross-coupling reactions. Similarly, palladium catalysts supported in microporous phosphine polymer networks have shown high efficiency and recyclability in Suzuki-Miyaura reactions, a related cross-coupling methodology. The principles underlying these supported systems are directly applicable to the Stille coupling of vinylstannanes like this compound. The porous nature of these supports can enhance catalytic activity by increasing the surface area and accessibility of the catalytic sites.
Site isolation of catalytic centers within a polymer matrix can also prevent bimolecular decomposition pathways, such as the aggregation of palladium nanoparticles, thereby enhancing catalyst stability and lifetime. While specific studies detailing the use of polymer-supported catalysts with this compound are not extensively documented, the successful application of these catalysts in Stille reactions with other vinylstannanes provides a strong precedent for their utility with this substrate.
The choice of ligand coordinated to the palladium center is critical in determining the outcome of a Stille coupling reaction. Ligands influence the catalyst's stability, solubility, and reactivity by modulating the electronic and steric properties of the palladium atom. These effects are particularly pronounced in reactions involving stereochemically defined substrates like this compound, where retention of the Z-geometry is often desired.
Unexpected losses in stereochemistry in Stille reactions involving Z-alkenyl halides have been shown to be ligand-dependent. rsc.org The mechanism of the Stille reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca The ligand can influence the rate of each of these steps. For instance, bulky, electron-rich phosphine ligands can accelerate the oxidative addition step, while electron-poor ligands may favor the transmetalation step. nih.gov A delicate balance of these properties is often required for optimal performance. nih.gov
Studies have shown that ligands such as triphenylarsine (B46628) (AsPh₃) can significantly accelerate the rate of Stille couplings compared to triphenylphosphine (B44618) (PPh₃), likely by promoting the transmetalation step. acs.orgrsc.org The use of bulky, electron-deficient biarylphosphine ligands, such as JackiePhos, has been shown to be effective in promoting stereoretentive cross-coupling reactions of certain organostannanes. nih.gov The choice of ligand can prevent or promote isomerization of the vinyl group on either the organostannane or the palladium complex intermediate, thus impacting the stereochemical purity of the final product.
The following table summarizes the effect of different ligands on a model Stille coupling reaction, illustrating the impact on yield and stereoselectivity.
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| 1 | PPh₃ | THF | 65 | 75 | 85:15 |
| 2 | AsPh₃ | THF | 25 | 95 | >98:2 |
| 3 | P(t-Bu)₃ | Dioxane | 80 | 60 | 90:10 |
| 4 | Tri(2-furyl)phosphine | NMP | 25 | 92 | >98:2 |
Data is representative of typical ligand effects in Stille couplings of Z-vinylstannanes with aryl halides and is compiled for illustrative purposes.
Radical-Mediated Carbon-Carbon Bond-Forming Reactions
While best known for its participation in polar, palladium-catalyzed reactions, the organostannyl group in this compound can also engage in radical-mediated transformations. The relatively weak carbon-tin bond can undergo homolytic cleavage under appropriate conditions, such as thermolysis or photolysis in the presence of a radical initiator, to generate a vinyl radical. This reactivity opens up alternative pathways for carbon-carbon bond formation.
The vinyl radical generated from this compound or related compounds can participate in both intramolecular and intermolecular reactions to construct complex molecular architectures. rsc.org A notable example is the use of a similar compound, methyl (Z)-3-(triphenylstannyl)acrylate, in a Diels-Alder reaction with cyclopentadiene. rsc.org This reaction forms a bicyclo[2.2.1]heptane framework. The resulting adduct, after modification, can be converted into a tin hydride which then participates in subsequent free-radical reactions, such as addition to alkynes or reductive dehalogenations. rsc.org This demonstrates a powerful strategy where the stannylated acrylate first acts as a dienophile in a pericyclic reaction and then the tin moiety is used to initiate further radical transformations to build complexity.
The application of radical reactions in the synthesis of natural products is a testament to their utility in forming challenging carbon-carbon bonds. nih.govresearchgate.net Tertiary radicals, for instance, generated through various means, can add to acrylate systems to forge new C-C bonds and create quaternary carbon centers. While direct examples involving this compound in complex natural product synthesis via radical pathways are sparse in the literature, the foundational reactivity of organostannanes and acrylates in radical processes suggests significant potential. iupac.org
A significant drawback of many radical-mediated reactions is the general lack of stereocontrol. Carbon-centered radicals typically adopt a planar or rapidly inverting pyramidal geometry. Consequently, if a radical is formed at a stereocenter, the stereochemical information is often lost. When this radical subsequently reacts, it can do so from either face, leading to a racemic or diastereomeric mixture of products.
In the context of this compound, while the initial Z-geometry of the double bond is fixed, if a radical reaction were to occur at the α- or β-carbon of the acrylate, any pre-existing stereochemistry at that center would likely be scrambled. For intermolecular radical additions to the double bond, the approach of the incoming radical is generally not highly selective, leading to mixtures of diastereomers if new stereocenters are formed. While some stereoselective radical reactions have been developed, they often require the use of chiral auxiliaries or catalysts, and achieving high levels of stereocontrol remains a significant challenge in radical chemistry.
Strategic Applications of Ethyl Z 3 Tributylstannyl Acrylate in Complex Molecule Synthesis
Building Block for Functionalized Acrylic Esters
The primary application of Ethyl (Z)-3-(tributylstannyl)acrylate is as a nucleophilic partner in Stille cross-coupling reactions to generate a diverse array of β-substituted acrylic esters (cinnamates). smolecule.com In these reactions, the tributylstannyl group is exchanged with an organic electrophile, such as an aryl, heteroaryl, or vinyl halide (or triflate), in the presence of a palladium catalyst. A key advantage of this method is the retention of the double bond's (Z)-stereochemistry in the final product, providing excellent stereocontrol.
The reaction is compatible with a wide range of functional groups on the electrophile, including electron-donating and electron-withdrawing groups. This tolerance allows for the synthesis of highly functionalized acrylates that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science. For instance, coupling with various aryl bromides can introduce electronically diverse substituents onto the acrylate (B77674) backbone.
Table 1: Representative Stille Couplings using this compound
| Electrophile Partner | Catalyst System | Product | Isolated Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | Ethyl (Z)-cinnamate | High |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / P(o-tol)₃ | Ethyl (Z)-3-(4-cyanophenyl)acrylate | Good to High |
| 2-Iodothiophene (B115884) | Pd(PPh₃)₄ | Ethyl (Z)-3-(thiophen-2-yl)acrylate | High |
| (E)-β-Bromostyrene | Pd₂(dba)₃ / P(o-tol)₃ | Ethyl (2Z,4E)-5-phenylpenta-2,4-dienoate | Good |
Note: Yields are representative and can vary based on specific reaction conditions.
Access to Conjugated Polyenes (Dienes and Trienes)
The stereospecificity of the Stille coupling makes this compound an excellent reagent for the synthesis of conjugated polyenes, specifically dienes and trienes with defined stereochemistry. By coupling the (Z)-vinylstannane with a vinyl halide, conjugated dienes can be constructed in a controlled manner. For example, reacting this compound with an (E)-vinyl iodide yields an (E,Z)-conjugated dienoate. This method provides a significant advantage over other olefination reactions that often produce difficult-to-separate mixtures of isomers. researchgate.netmdpi.com
This strategy can be extended to synthesize more complex trienes through sequential coupling reactions. This stepwise approach is fundamental in the total synthesis of natural products where precise control over the geometry of multiple double bonds is paramount. The ability to reliably install a (Z)-double bond is a key feature of this reagent's utility in building polyene chains. mdpi.com
Table 2: Synthesis of Conjugated Dienes via Stille Coupling
| Vinyl Halide Partner | Product | Stereochemistry |
| (E)-1-Iodo-1-hexene | Ethyl (2Z,4E)-nona-2,4-dienoate | E,Z |
| (Z)-1-Bromo-2-phenylethene | Ethyl (2Z,4Z)-5-phenylpenta-2,4-dienoate | Z,Z |
| 1-Bromo-1-cyclohexene | Ethyl (Z)-3-(cyclohex-1-en-1-yl)acrylate | - |
Synthesis of Bioactive Molecule Scaffolds and Natural Products (e.g., (+)-Neosorangicin A)
The construction of complex natural products often relies on a convergent retrosynthetic strategy, where different fragments of the target molecule are synthesized independently before being coupled together in the final stages. This compound is an ideal precursor for fragments used in such syntheses, particularly for molecules containing polyene systems.
A relevant example is the macrolide antibiotic (+)-Neosorangicin A, which features a characteristic (E,Z,Z)-triene system within its complex carbon skeleton. uni-halle.deuni-halle.de The synthesis of this triene moiety requires precise stereochemical control. In planning the synthesis of such a target, a fragment derived from this compound could be envisioned as a key building block. A convergent strategy would involve palladium-catalyzed cross-coupling reactions (such as Stille, Suzuki, or Negishi) to assemble the triene. uni-halle.deuni-halle.de The use of a (Z)-vinylstannane like this compound would be a logical choice for introducing one of the (Z)-double bonds of the triene system with high fidelity. While various coupling methods are often explored, the strategic importance of organostannanes in stereoselectively forming such polyene systems is a well-established principle in natural product synthesis. nih.gov
Derivatization for Advanced Organic Materials (e.g., Organic Dyes for DSSCs)
The Stille reaction has become a powerful tool for the synthesis of highly conjugated organic molecules used in advanced materials, including organic dyes for dye-sensitized solar cells (DSSCs). chimia.ch These dyes typically possess a Donor-π-Acceptor (D-π-A) architecture, which facilitates efficient intramolecular charge transfer upon light absorption—a critical process for generating photocurrent. chimia.ch
This compound can be strategically employed to introduce the ethyl acrylate moiety into these complex dye structures. The acrylate group, being electron-withdrawing, can function as an effective electron acceptor or as part of the π-conjugated bridge that connects the donor and acceptor units. The versatility of the Stille coupling allows for the systematic modification and tuning of the dye's electronic and photophysical properties to optimize solar cell performance. By coupling the stannane (B1208499) with various aryl or heteroaryl halides that are part of a larger D-π-A system, novel dyes can be synthesized efficiently. chimia.ch
Table 3: Components of a Typical Donor-π-Acceptor (D-π-A) Dye for DSSCs
| Component | Function | Potential Chemical Group | Role of Acrylate Moiety |
| Donor (D) | Electron-donating unit | Triphenylamine, Carbazole, Coumarin | - |
| π-Bridge | Conjugated spacer | Thiophene, Furan, Phenyl | Can be part of the bridge |
| Acceptor (A) | Electron-withdrawing & anchoring group | Cyanoacrylic acid, Rhodanine | Can serve as the acceptor/anchor |
Stereochemical Aspects and Configurational Control in Reactions of Ethyl Z 3 Tributylstannyl Acrylate
Stereoselective Formation of the (Z)-Isomer During Synthesis
The synthesis of vinylstannanes, such as Ethyl (Z)-3-(tributylstannyl)acrylate, can be achieved with a high degree of stereoselectivity. One of the primary methods for introducing the tributylstannyl group is through the hydrostannylation of alkynes. This reaction involves the addition of a tin hydride, such as tributyltin hydride, across a carbon-carbon triple bond. The stereochemical outcome of this addition is highly dependent on the reaction conditions and the catalyst employed.
Several catalytic systems have been developed to control the regio- and stereoselectivity of alkyne hydrostannylation. For instance, transition metal catalysts, including those based on palladium, are often used. The choice of catalyst and ligands can direct the addition to occur in a syn or anti fashion, leading to the formation of either the (E)- or (Z)-isomer, respectively.
Specifically for the synthesis of (Z)-vinylstannanes, radical-mediated hydrostannation can be employed. However, these reactions can sometimes lead to mixtures of isomers. More controlled methods often involve a hydrometalation step followed by a transmetalation. For example, the hydroboration of an alkyne with a borane (B79455) reagent can produce a vinylborane (B8500763) intermediate with a specific stereochemistry. Subsequent treatment of this vinylborane with a tin reagent, such as tributyltin methoxide, can then lead to the desired (Z)-vinylstannane through a boron-tin exchange that proceeds with retention of the double bond geometry. orgsyn.org
Another approach involves the hydrogermylation of alkynes, which has been shown to produce (Z)-alkenylgermanes as the major product, demonstrating a method for achieving high stereoselectivity in the formation of related organometallic compounds. researchgate.net The principles of achieving Z-selectivity in alkyne additions are also being explored through novel mechanisms, such as those involving boronate formation and a 1,2-metallate shift, which can provide excellent Z-selectivity. nih.gov
The stereoselective synthesis of (Z)-acrylates is also relevant. Ruthenium-catalyzed coupling reactions have been developed for the stereoselective synthesis of (Z)-acrylic nitriles, showcasing another avenue for creating Z-configured precursors. researchgate.net
Preservation of Olefin Geometry in Cross-Coupling Reactions
A key feature of vinylstannanes in organic synthesis is their participation in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org A significant advantage of the Stille reaction is that it generally proceeds with retention of the stereochemistry of the vinylstannane coupling partner. wikipedia.orguwindsor.ca This means that if this compound is used as the nucleophilic partner, the (Z)-configuration of the double bond will be transferred to the final coupled product.
This retention of geometry is a crucial aspect of the Stille reaction mechanism. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the vinyl group is transferred from the tin atom to the palladium center, is typically stereospecific and occurs with retention of configuration. nih.gov This allows for the predictable synthesis of stereodefined alkenes, which is of great importance in the total synthesis of natural products and other complex organic molecules.
The reliability of this stereochemical retention has been demonstrated in numerous applications. For instance, the coupling of vinyl halides with organostannanes is a common strategy in natural product synthesis, and the stereochemistry of the alkene is generally maintained throughout the reaction, except under harsh conditions. wikipedia.org This stereoretention is not limited to Stille reactions; other cross-coupling methodologies also strive to control the stereochemical outcome, with some reactions proceeding with either retention or inversion of configuration depending on the catalyst and ligands used. nih.gov
The following table provides a simplified overview of the stereochemical outcome in a typical Stille cross-coupling reaction involving this compound:
| Reactants | Catalyst | Product | Stereochemical Outcome |
| This compound + Organic Electrophile (R-X) | Palladium(0) complex | Ethyl (Z)-3-(R)acrylate | Retention of (Z)-geometry |
Spectroscopic Methodologies for Stereoisomer Assignment (e.g., ¹H and ¹⁹F NMR Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of the stereochemistry of organic molecules, including the assignment of (Z)- and (E)-isomers of alkenes. wikipedia.org For this compound, ¹H NMR spectroscopy is particularly informative. The vicinal coupling constant (³J) between the two vinylic protons is diagnostic of the double bond geometry.
According to the Karplus relationship, the magnitude of the ³J coupling constant between two vicinal protons is dependent on the dihedral angle between them. miamioh.edu In alkenes, this translates to distinct ranges for cis and trans coupling constants:
cis Protons ((Z)-isomer): Typically exhibit a smaller coupling constant, generally in the range of 6-15 Hz. libretexts.org
trans Protons ((E)-isomer): Show a larger coupling constant, usually between 11-18 Hz. libretexts.orgmagritek.com
Therefore, by analyzing the ¹H NMR spectrum of this compound and measuring the coupling constant between the two protons on the double bond, one can confidently assign the (Z)-configuration.
The following table summarizes the expected ¹H NMR coupling constants for the vinylic protons of Ethyl 3-(tributylstannyl)acrylate isomers:
| Isomer | Vinylic Protons | Typical ³J Coupling Constant (Hz) |
| (Z)-isomer | cis | 6-15 |
| (E)-isomer | trans | 11-18 |
In addition to proton NMR, other NMR techniques can be employed. For instance, if a fluorine-containing group were present in the molecule, ¹⁹F NMR could be used to distinguish between stereoisomers, as the chemical shifts and coupling constants would be sensitive to the different electronic environments in the (Z) and (E) forms. wikipedia.org Computational methods, such as DFT calculations, can also be used in conjunction with experimental NMR data to aid in the confident assignment of stereoisomers. nih.gov The combination of experimental data and theoretical calculations provides a robust methodology for the structural elucidation of these compounds.
Computational Chemistry and Mechanistic Elucidation of Reactions Involving Ethyl Z 3 Tributylstannyl Acrylate
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has become a cornerstone in the elucidation of complex reaction mechanisms, such as the Stille coupling. For reactions involving ethyl (Z)-3-(tributylstannyl)acrylate, DFT studies focus on the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) complex. This is followed by the crucial transmetalation step, where the tributylstannyl group of the acrylate (B77674) is exchanged for the halide on the palladium complex. Finally, reductive elimination from the resulting palladium(II) intermediate yields the coupled product and regenerates the palladium(0) catalyst.
DFT calculations have been instrumental in mapping the potential energy surfaces of these steps. For related vinylstannane systems, studies have shown that the transmetalation step is often the rate-determining step of the entire catalytic cycle. Two primary pathways for transmetalation have been investigated: a cyclic (or associative) mechanism and an open (or dissociative) mechanism. The preferred pathway is influenced by factors such as the nature of the ligands on the palladium catalyst, the solvent, and the specific substrates involved. In the context of vinylstannanes like this compound, a cyclic transition state is often favored.
Table 1: Representative Calculated Energy Barriers (in kcal/mol) for the Stille Coupling of a Model Vinylstannane with Vinyl Bromide Catalyzed by Pd(PMe₃)₂
| Reaction Step | Pathway | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | - | ~15 |
| Transmetalation | Cyclic | ~18 |
| Transmetalation | Open | ~22 |
| Reductive Elimination | - | ~12 |
Note: The data in this table are representative values from DFT studies on analogous vinylstannane systems and are intended to be illustrative for the reactions involving this compound.
Theoretical Predictions of Reactivity and Selectivity
Theoretical predictions using computational methods offer a powerful approach to understanding the reactivity and selectivity of this compound in Stille couplings. These predictions are often based on the analysis of frontier molecular orbitals (FMOs) and the calculation of activation energy barriers for different reaction pathways.
The electronic properties of the tributylstannylacrylate, particularly the polarization of the C-Sn bond and the influence of the acrylate moiety, play a significant role in its reactivity. Computational models can quantify these effects and predict how they will influence the rate of transmetalation. For instance, the electron-withdrawing nature of the ester group can affect the nucleophilicity of the vinyl group being transferred.
Selectivity in these reactions, especially stereoselectivity, is a critical aspect that can be explored computationally. For vinylstannanes, the retention of the double bond geometry is typically observed. DFT studies can elucidate the origins of this stereoselectivity by comparing the energy barriers for transition states that lead to retention versus inversion of configuration. The lower energy pathway almost invariably corresponds to the experimentally observed product. For benzyl stannanes, an open transmetalation pathway leading to inversion of stereochemistry can be favored, while other alkylstannanes tend to favor a cyclic pathway that results in retention of stereochemistry morressier.com.
Table 2: Theoretical Prediction of Product Distribution Based on Calculated Transition State Energies for a Model Reaction
| Product Stereochemistry | Transition State Energy (kcal/mol) | Predicted Product Ratio |
| Retention (Z-isomer) | 18.5 | >99% |
| Inversion (E-isomer) | 25.2 | <1% |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate how theoretical calculations can predict reaction outcomes for substrates like this compound.
Computational Models for Catalyst Design and Optimization
Computational chemistry is a powerful tool not only for understanding existing catalytic systems but also for the rational design of new and improved catalysts. For reactions involving this compound, computational models can be used to screen potential catalysts and predict their efficacy.
The design of catalysts often focuses on modifying the ligands attached to the palladium center. The steric and electronic properties of these ligands have a profound impact on the catalytic activity and selectivity. For example, bulky, electron-rich phosphine (B1218219) ligands are often employed in Stille couplings. Computational models can systematically vary ligand properties, such as cone angle and electronic parameters, and calculate the resulting changes in the energy barriers of the catalytic cycle.
These in silico experiments can guide experimental work by identifying promising ligand scaffolds that are predicted to lower the rate-determining transition state energy or enhance the desired selectivity. This approach accelerates the discovery of more efficient and selective catalysts for the coupling of this compound and related substrates, ultimately saving significant time and resources in the laboratory.
Table 3: In Silico Screening of Ligand Effects on the Rate-Determining Step of a Model Stille Coupling
| Ligand | Ligand Tolman Cone Angle (°) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |
| PPh₃ | 145 | 20.1 | 1.0 |
| P(o-tolyl)₃ | 194 | 22.5 | 0.1 |
| P(t-Bu)₃ | 182 | 19.2 | 2.5 |
| JohnPhos | 210 | 18.7 | 4.2 |
Note: This table contains representative data from computational studies on the effect of ligands in Stille reactions and serves as an illustration for catalyst design principles applicable to this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl (Z)-3-(tributylstannyl)acrylate, and how can reaction conditions influence Z/E isomer selectivity?
- This compound is typically synthesized via palladium-catalyzed Stille coupling reactions. A key method involves reacting tributyltin reagents with ethyl acrylate derivatives under inert conditions. For example, ethyl tributylstannyl acetate can be coupled with halogenated acrylates using Pd(PPh₃)₄ as a catalyst in toluene under reflux . Z/E selectivity is influenced by steric effects and reaction temperature. Lower temperatures and bulky ligands favor the Z-isomer by slowing isomerization kinetics. Stereochemical confirmation requires NMR analysis, as demonstrated in studies of analogous ethyl acrylate derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- 1H/13C NMR : Critical for confirming stereochemistry (Z/E) and substitution patterns. For example, vinyl proton coupling constants (J = 10–12 Hz for Z-isomers) differentiate isomers .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1715–1720 cm⁻¹, Sn-C vibrations at ~500–600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns. High-resolution MS (HRMS) confirms empirical formulas .
- Elemental Analysis : Ensures purity by verifying C/H/Sn ratios .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Organotin compounds are toxic and require glovebox or Schlenk-line techniques to avoid moisture/oxygen exposure. Use fume hoods for synthesis, and dispose of waste via approved protocols for heavy metals. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Contaminated solvents (e.g., toluene, THF) must be treated as hazardous .
Advanced Research Questions
Q. How can competing side reactions during the synthesis of this compound be minimized, particularly in palladium-catalyzed couplings?
- Catalyst Optimization : Use Pd(PPh₃)₄ with chelating ligands to suppress β-hydride elimination, a common side reaction. Additives like LiClO₄ can stabilize intermediates .
- Solvent Control : Anhydrous toluene or acetonitrile minimizes hydrolysis of tin reagents.
- Temperature Modulation : Reflux conditions (110–120°C) enhance coupling efficiency but may require rapid cooling to prevent isomerization .
Q. What strategies are employed to resolve contradictions in reported reaction yields or stereochemical outcomes for this compound derivatives?
- Systematic Reaction Screening : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents, and temperatures to identify optimal conditions. For example, DBU-induced isomerization studies can clarify thermodynamic vs. kinetic control of stereochemistry .
- Cross-Validation with Analogues : Compare data with structurally similar compounds, such as ethyl (Z)-3-(4-hydroxyphenyl)acrylate, where NMR and X-ray crystallography resolved stereochemical ambiguities .
Q. How does the tributylstannyl group influence the reactivity of this compound in cross-coupling reactions?
- The tributylstannyl moiety acts as a transmetallating agent in Stille couplings, enabling carbon-carbon bond formation with aryl/vinyl halides. Its steric bulk slows transmetallation kinetics, requiring polar solvents (e.g., DMF) to enhance reactivity. However, competing protodestannylation can occur in protic media, necessitating careful solvent selection .
Q. What role does computational modeling play in predicting the stability and reactivity of this compound?
- Density Functional Theory (DFT) calculates transition-state energies to predict Z/E isomer stability and reaction pathways. For example, studies on ethyl acrylate derivatives used DFT to rationalize bromination regioselectivity and side-product formation .
Methodological Considerations
- Stereochemical Purity : Monitor isomer ratios via 1H NMR (e.g., integrating vinyl protons) and use chiral HPLC if enantiomeric resolution is required .
- Catalyst Recycling : Continuous regeneration in riser reactors (as modeled for acrylate derivatives) mitigates Pd catalyst deactivation from carbon deposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
